molecular formula C11H20ClF3N2O B1423341 N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride CAS No. 1354960-96-5

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B1423341
CAS No.: 1354960-96-5
M. Wt: 288.74 g/mol
InChI Key: RPFVLJRJZLAJFL-UHFFFAOYSA-N
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Description

“N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1354960-96-5 . It has a molecular weight of 288.74 and a molecular formula of C11H20ClF3N2O .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19F3N2O.ClH/c1-2-6-16(8-11(12,13)14)10(17)9-4-3-5-15-7-9;/h9,15H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I have access to .

Scientific Research Applications

Modulation of Pharmacological Properties

  • The selective introduction of fluorine atoms in N-alkyl-piperidine-2-carboxamides (a similar structure to N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride) modulates pharmacologically relevant properties such as basicity, lipophilicity, and aqueous solubility. This impacts their potential as local anesthetics like ropivacaine and levobupivacaine (Vorberg et al., 2016).

Glycine Transporter 1 Inhibition

  • Compounds structurally related to this compound have been studied as glycine transporter 1 inhibitors, showing potential for central nervous system disorders (Yamamoto et al., 2016).

Anti-HIV Activity

  • Piperidine derivatives, similar in structure, have been explored as CCR5 antagonists with high Anti-HIV-1 activity. These compounds exhibit high binding affinity and potent inhibition of membrane fusion (Imamura et al., 2006).

Synthesis and Applications

  • The synthesis of related compounds like ropivacaine hydrochloride from piperidin-2-carboxylic acid, which involves N-propylation, underlines the importance of these compounds in pharmaceutical synthesis (Fu Xiaobin, 2012).

Inhibitors of Soluble Epoxide Hydrolase

  • Piperidine-carboxamide compounds have been identified as inhibitors of soluble epoxide hydrolase, indicating potential applications in disease models (Thalji et al., 2013).

Anticancer Activity

  • Some piperidine derivatives exhibit anticancer effects, particularly against leukemia cells, suggesting potential applications in cancer therapy (Vinaya et al., 2011).

Catalysis in Chemical Synthesis

  • Chiral piperidine-2-carboxamides serve as catalysts in the asymmetric reduction of N-acyl enamines, highlighting their utility in chemical synthesis (Sun Jian, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O.ClH/c1-2-6-16(8-11(12,13)14)10(17)9-4-3-5-15-7-9;/h9,15H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFVLJRJZLAJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(F)(F)F)C(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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